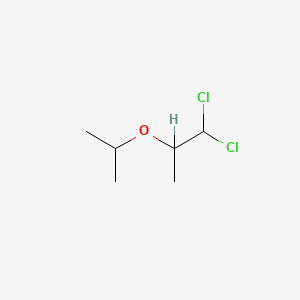

Dichlorodiisopropylether

Description

Overview of 2,2'-Dichlorodiisopropylether's Significance in Chemical Science

2,2'-Dichlorodiisopropylether, also known by synonyms such as bis(2-chloro-1-methylethyl) ether, holds a notable position in chemical science for several key reasons. It is a significant byproduct in the manufacturing process of propylene (B89431) oxide and propylene glycol, two widely used industrial chemicals. github.comnih.govexplorationpub.com This formation during large-scale chemical production makes its study essential from an industrial and environmental perspective. explorationpub.com

The compound's chemical structure, featuring a flexible ether linkage and chlorinated isopropyl groups, contributes to its specific physical and chemical properties. These properties, including its limited solubility in water and its nature as a colorless to light brown oily liquid, influence its environmental distribution and persistence. masterorganicchemistry.comnih.govresearchgate.net Furthermore, its use as a solvent for resins, waxes, and oils, and in inorganic synthesis highlights its utility in various chemical applications. nih.gov There is also mention of its use as a nematicide in Japan to control parasitic nematodes in agriculture, although it is not registered for such use in the United States. nih.gov

Evolution of Research Perspectives on 2,2'-Dichlorodiisopropylether

The research perspective on 2,2'-Dichlorodiisopropylether has evolved significantly over time. Initially, interest in the compound was likely driven by its synthesis and application as a solvent and chemical intermediate. explorationpub.comnih.gov

The focus of research shifted dramatically as its presence as a byproduct in industrial wastewater and its subsequent detection in municipal drinking water and waterways came to light. github.comnih.gov This discovery led to its classification as a persistent organic pollutant (POP), a class of compounds known for their resistance to environmental degradation. github.comnih.gov Consequently, the research lens moved towards understanding its environmental fate, transport, and potential for bioaccumulation. Studies began to investigate its degradation under various conditions, with findings showing it can be completely degraded under aerobic conditions. dergipark.org.tr

In more recent years, the toxicological and ecotoxicological aspects of 2,2'-Dichlorodiisopropylether have become a primary research focus. Investigations into its mutagenic properties have shown activity in S. typhimurium strains TA 1535 and TA 100, although it lacked mutagenic activity in mice. github.comnih.gov The International Agency for Research on Cancer (IARC) has classified it as having limited evidence for carcinogenicity in experimental animals. explorationpub.com This evolution in research demonstrates a transition from viewing the compound in terms of its industrial utility to recognizing and addressing its environmental and potential health implications.

Contemporary Research Challenges and Future Trajectories for 2,2'-Dichlorodiisopropylether Studies

Current research on 2,2'-Dichlorodiisopropylether faces several challenges that are shaping the future direction of scientific inquiry. A primary challenge lies in developing efficient and cost-effective methods for its remediation from contaminated water and soil, given its persistence in the environment. github.comnih.gov While microbial degradation has shown promise, with complete degradation observed under aerobic conditions, further research is needed to optimize these processes for large-scale application. dergipark.org.tr

A significant area of ongoing research is the elucidation of its long-term health effects. Although there is limited evidence of its carcinogenicity in animals, comprehensive human data is lacking. explorationpub.com Future toxicological studies are needed to better understand its mechanisms of toxicity and to establish definitive human health risk assessments.

The development of more sensitive and rapid analytical methods for its detection in various environmental matrices is another important research trajectory. organic-chemistry.orgwisconsin.gov This will aid in more accurate monitoring of its environmental levels and human exposure.

Future research will likely focus on a multi-disciplinary approach, integrating environmental chemistry, microbiology, and toxicology to fully comprehend the life cycle of 2,2'-Dichlorodiisopropylether, from its formation as an industrial byproduct to its ultimate fate and effects in the environment and on living organisms.

Data Tables

Physical and Chemical Properties of 2,2'-Dichlorodiisopropylether

| Property | Value | Source(s) |

| CAS Number | 108-60-1 | github.comyoutube.com |

| Molecular Formula | C6H12Cl2O | nih.govyoutube.com |

| Molecular Weight | 171.06 g/mol | youtube.comfrontiersin.org |

| Appearance | Colorless to light brown oily liquid | masterorganicchemistry.comnih.govresearchgate.net |

| Boiling Point | ~187 °C | nih.gov |

| Melting Point | -97 °C | nih.gov |

| Flash Point | 85 °C (open cup) | researchgate.net |

| Solubility | Insoluble in water. Soluble in many organic solvents. | nih.govmasterorganicchemistry.com |

| Vapor Density | 5.9 (air = 1) |

Summary of Research Findings on 2,2'-Dichlorodiisopropylether

| Research Area | Key Finding | Source(s) |

| Synthesis | Byproduct in the synthesis of propylene oxide and propylene glycol. | github.comnih.govexplorationpub.com |

| Can be synthesized by the reaction of propylene with hypochlorous acid and chlorine in butanone. | nih.gov | |

| Environmental Fate | Considered a persistent organic pollutant (POP). | github.comnih.gov |

| Completely degraded under aerobic conditions in continuous reactors. | dergipark.org.tr | |

| Can form explosive peroxides on standing in contact with air. | researchgate.netnih.gov | |

| Toxicology | Mutagenic in S. typhimurium strains TA 1535 and TA 100. | github.comnih.gov |

| Lacks mutagenic activity in mice. | github.comnih.gov | |

| Limited evidence for carcinogenicity in experimental animals (IARC). | explorationpub.com |

Structure

3D Structure

Properties

CAS No. |

59308-48-4 |

|---|---|

Molecular Formula |

C6H12Cl2O |

Molecular Weight |

171.06 g/mol |

IUPAC Name |

1,1-dichloro-2-propan-2-yloxypropane |

InChI |

InChI=1S/C6H12Cl2O/c1-4(2)9-5(3)6(7)8/h4-6H,1-3H3 |

InChI Key |

DLNUGFUWSWBWQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(C)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Formation of 2,2 Dichlorodiisopropylether

Mechanisms of Formation in Industrial Chlorohydrin Processes

The chlorohydrin process for producing propylene (B89431) oxide is a cornerstone of industrial organic synthesis, but it is accompanied by the formation of several chlorinated byproducts. chempedia.info This multi-step method involves reacting propylene and chlorine in water to form propylene chlorohydrin, which is then dehydrochlorinated to yield propylene oxide. chempedia.infogoogle.com It is within this complex reaction environment that the conditions for the synthesis of 2,2'-dichlorodiisopropylether are met.

The precise mechanism of its formation involves side reactions between intermediates of the main process. One proposed pathway suggests that the ether is formed from the reaction of the intermediate propylene chloronium complex with a molecule of propylene chlorohydrin. uu.nl In this scenario, propylene chlorohydrin acts as a nucleophile, attacking the chloronium ion instead of a water molecule, which would lead to the desired product. Another suggested mechanism involves the reaction of 1,2-dichloropropane (B32752), another significant byproduct, with propylene chlorohydrin. cyberleninka.ru

The chlorohydrin process inevitably generates a stream of chlorinated organic byproducts alongside 2,2'-dichlorodiisopropylether. cyberleninka.ru The primary byproducts are 1,2-dichloropropane and, to a lesser extent, dichloropropanols. uu.nl

1,2-Dichloropropane (Propylene dichloride): This is the main byproduct, with a selectivity of 6-9%. lookchem.com It is formed from the gas-phase reaction of propylene with chlorine. uu.nl 1,2-Dichloropropane is a colorless liquid that has applications as a chemical intermediate itself. cyberleninka.ru Its formation represents a significant loss of propylene and chlorine feedstock from the main production path. uu.nl

Dichloropropanols: These compounds are formed in smaller quantities. uu.nl Their synthesis is believed to arise from allyl chloride, which is also produced as a byproduct from the reaction between propylene and chlorine in the gas phase. uu.nl

The presence of these and other chlorinated organic compounds necessitates extensive purification steps to isolate propylene oxide of the required purity. google.com

| Product/Byproduct | Typical Selectivity (%) | Formation Pathway Summary |

|---|---|---|

| Propylene Oxide | 87 - 90% | Main reaction product from dehydrochlorination of propylene chlorohydrin. |

| 1,2-Dichloropropane | 6 - 9% | Result of direct gas-phase reaction between propylene and chlorine. uu.nl |

| 2,2'-Dichlorodiisopropylether | 1 - 3% | Side reaction of propylene chloronium complex with propylene chlorohydrin. uu.nl |

| Dichloropropanols | Minor | Formed from byproduct allyl chloride. uu.nl |

Alternative Synthetic Routes and Chemical Transformations Leading to 2,2'-Dichlorodiisopropylether

While the primary source of 2,2'-dichlorodiisopropylether is as an industrial byproduct, understanding its potential synthesis pathways is relevant for analytical and research purposes. The compound is also noted as a byproduct in the synthesis of propylene glycol. chemicalbook.comchemicalbook.comcaymanchem.com

There is limited published research focused on the controlled, high-yield synthesis of 2,2'-dichlorodiisopropylether, likely due to its status as an undesirable byproduct with limited direct applications. However, its synthesis can be understood through established principles of organic chemistry, particularly ether synthesis.

A theoretical controlled route would be a variation of the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com To synthesize 2,2'-dichlorodiisopropylether, one could theoretically react sodium 1-chloropropan-2-oxide with 1,2-dichloropropane. The reaction would proceed via an SN2 mechanism, where the alkoxide displaces a chloride ion. masterorganicchemistry.com However, the use of a secondary alkyl halide would likely lead to competing elimination reactions, reducing the yield. masterorganicchemistry.com

Another potential route is the acid-catalyzed dehydration of two molecules of 1-chloro-2-propanol (B90593). This method is generally effective for producing symmetrical ethers from primary alcohols, but its application to secondary alcohols like 1-chloro-2-propanol can be complicated by competing dehydration reactions that form alkenes. libretexts.org

The formation of 2,2'-dichlorodiisopropylether is a classic example of a competing side reaction in a large-scale chemical process. In the context of propylene oxide production, the chlorohydrination step involves the electrophilic addition of chlorine to propylene, forming a cyclic chloronium ion intermediate.

This intermediate is highly reactive and is typically attacked by the most abundant nucleophile present, which is water, to form the two isomers of propylene chlorohydrin. However, other nucleophiles in the reaction mixture can compete with water. As the concentration of propylene chlorohydrin builds up in the reactor, it can itself act as a nucleophile, attacking the chloronium ion. This reaction path leads directly to the formation of a protonated ether, which upon deprotonation yields 2,2'-dichlorodiisopropylether. This side reaction is fundamentally a competition between water and propylene chlorohydrin as nucleophiles for the same electrophilic intermediate.

Environmental Presence, Distribution, and Transformation of 2,2 Dichlorodiisopropylether

Environmental Occurrence and Analytical Detection

2,2'-Dichlorodiisopropylether, also known as bis(2-chloro-1-methylethyl) ether, is a synthetic chemical compound. nj.govnih.gov While no longer commercially produced in the United States, it persists in the environment due to its history as a solvent and soil fumigant, and its formation as a byproduct in industrial processes. nj.govinchem.orgca.gov

Detection in Industrial Effluents and Wastewater Systems

The primary route of 2,2'-Dichlorodiisopropylether into the environment is through industrial discharge. It is generated in significant quantities as a by-product during the manufacturing of propylene (B89431) oxide and propylene glycol. inchem.orgca.govnih.gov Consequently, the compound has been identified as a contaminant in industrial wastewater. nj.gov Its presence in these waste streams is a critical point of entry into broader aquatic systems. egle.state.mi.us

Identification in Natural Water Bodies

Following its release from industrial sources, 2,2'-Dichlorodiisopropylether has been detected in various natural water bodies. nj.gov Reports have confirmed its presence at low concentrations in water, including municipal drinking water in the United States and various waterways in the Netherlands. inchem.orgcaymanchem.com This indicates its potential for transport and persistence away from the immediate point of discharge.

Implications of its Classification as a Persistent Organic Pollutant (POP)

Persistent Organic Pollutants (POPs) are chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. caymanchem.com While 2,2'-Dichlorodiisopropylether is not listed in the Stockholm Convention's initial group of POPs, it is considered a POP in some regions, such as the Netherlands, due to its environmental persistence. caymanchem.com

The characteristics of 2,2'-Dichlorodiisopropylether align with several properties of POPs. It has poor solubility in water and a log octanol/water partition coefficient (log Pow) estimated between 2.14 and 2.58, suggesting a tendency to bioaccumulate. inchem.org Furthermore, studies using activated sludge suggest the compound may be resistant to biodegradation. nih.gov The lack of adequate investigation into its full range of environmental effects is a noted concern. inchem.org

Table 1: Environmental and Physical Properties of 2,2'-Dichlorodiisopropylether

| Property | Value/Information |

|---|---|

| CAS Number | 108-60-1 |

| Synonyms | Bis(2-chloro-1-methylethyl) ether, Dichlorodiisopropyl ether, DCIP |

| Water Solubility | 0.2 g/100ml (20°C) (poor) |

| Log Pow | 2.14 / 2.58 |

| Vapor Pressure | 75 Pa at 20°C |

| Boiling Point | 187°C |

| Environmental Fate | - Found in industrial wastewater and natural water bodies. nj.govinchem.org - Considered a Persistent Organic Pollutant (POP) in the Netherlands. caymanchem.com - May be resistant to biodegradation. nih.gov |

Abiotic Environmental Transformation Pathways

Hydrolytic Degradation Studies of 2,2'-Dichlorodiisopropylether

Specific experimental data on the hydrolytic degradation rates and pathways of 2,2'-Dichlorodiisopropylether under typical environmental conditions (e.g., varying pH and temperature) are not extensively available in publicly accessible literature. While the compound is known to react with strong acids, this does not sufficiently describe its behavior in natural aquatic environments. inchem.org

Photochemical and Photocatalytic Degradation Mechanisms of 2,2'-Dichlorodiisopropylether

Detailed studies focusing on the photochemical and photocatalytic degradation of 2,2'-Dichlorodiisopropylether are limited. The substance is known to form explosive peroxides when in contact with air over time and decomposes upon burning, producing toxic fumes. inchem.org However, specific mechanisms, degradation products, and reaction rates for its transformation under the influence of sunlight or photocatalysts in environmental settings have not been well-documented.

Thermal Decomposition Pathways of 2,2'-Dichlorodiisopropylether

The thermal decomposition of 2,2'-Dichlorodiisopropylether is influenced by its chemical structure as a halogenated ether. Ethers as a chemical class have a tendency to oxidize in the air, forming unstable peroxides that can decompose or explode spontaneously upon heating. chemicalbook.comnoaa.govchemicalbook.com This reactivity presents a potential hazard and a pathway for transformation under elevated temperatures. chemicalbook.comnoaa.gov

While specific studies on the high-temperature pyrolysis of 2,2'-Dichlorodiisopropylether are not extensively detailed in the available literature, insights can be drawn from analogous compounds such as 1,2-dichloropropane (B32752). The gas-phase pyrolysis of 1,2-dichloropropane, studied at temperatures between 393°C and 470°C, primarily proceeds through dehydrochlorination—the elimination of hydrogen chloride (HCl). rsc.org This process results in the formation of various monochloropropene isomers, including 3-chloropropene, cis-1-chloropropene, trans-1-chloropropene, and 2-chloropropene. rsc.orgresearchgate.net Given the structural similarities, it is plausible that a primary thermal decomposition pathway for 2,2'-Dichlorodiisopropylether involves the elimination of HCl to form unsaturated ether intermediates. Further fragmentation of the carbon backbone would likely occur at higher temperatures. Due to the high chlorine content, incineration of this compound requires specialized facilities to manage the resulting HCl gas. chemicalbook.com

Biotic Environmental Transformation Pathways (Biodegradation)

The breakdown of 2,2'-Dichlorodiisopropylether by living organisms is a critical process determining its environmental persistence. Transformation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving distinct microbial pathways.

Aerobic Biotransformation Mechanisms of 2,2'-Dichlorodiisopropylether

Under aerobic conditions, 2,2'-Dichlorodiisopropylether has been shown to undergo complete degradation. While the specific microbial consortia and enzymatic steps have not been fully elucidated for this particular compound, the mechanism for similar ether compounds often involves oxidative cleavage of the ether linkage. This process, known as O-dealkylation, is typically initiated by monooxygenase enzymes. The enzyme would hydroxylate a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate. This intermediate would then spontaneously break down, cleaving the ether bond and producing an alcohol and an aldehyde or ketone. Subsequent microbial metabolism would further degrade these breakdown products.

Anaerobic Microbial Transformation Processes of 2,2'-Dichlorodiisopropylether

In anaerobic environments, the primary transformation pathway for highly chlorinated compounds is reductive dechlorination. This process involves microorganisms using the chlorinated compound as an electron acceptor, effectively replacing chlorine atoms with hydrogen atoms. While direct evidence for this process with 2,2'-Dichlorodiisopropylether is limited, extensive research on the structurally related contaminant 1,2-dichloropropane (1,2-DCP) demonstrates this pathway. Anaerobic bacterial consortia have been shown to completely dechlorinate 1,2-DCP to propene. researchgate.net This occurs through a stepwise process where chlorine atoms are sequentially removed. It is highly probable that 2,2'-Dichlorodiisopropylether undergoes a similar anaerobic transformation, beginning with the reductive dechlorination of one or both of the chloroisopropyl groups.

Microbial Dechlorination and O-dealkylation Studies

Microbial degradation of 2,2'-Dichlorodiisopropylether relies on two key enzymatic processes: dechlorination and O-dealkylation.

Dechlorination: This is the cleavage of the carbon-chlorine (C-Cl) bond. In anaerobic settings, this occurs reductively, where the C-Cl bond is broken and the chlorine is replaced by a hydrogen atom. This process reduces the toxicity and increases the biodegradability of the molecule. Aerobically, dechlorination can also occur, often following an initial oxidative attack on the molecule.

O-dealkylation: This process involves the breaking of the carbon-oxygen-carbon (C-O-C) ether linkage. In aerobic metabolism, this is often an oxidative process catalyzed by cytochrome P450 enzymes or other monooxygenases. The reaction introduces an oxygen atom at the carbon adjacent to the ether linkage, leading to an unstable intermediate that cleaves the ether bond. This breaks the parent molecule into smaller, more easily metabolized fragments.

The complete biodegradation of 2,2'-Dichlorodiisopropylether would likely involve a combination of these pathways, with the specific sequence depending on the environmental conditions and the microbial populations present.

Environmental Transport and Persistence Modeling of 2,2'-Dichlorodiisopropylether

Predicting the environmental transport and fate of 2,2'-Dichlorodiisopropylether requires an understanding of its physicochemical properties and the use of environmental fate models. rsc.org The compound is considered a persistent organic pollutant (POP) in some regions, indicating its resistance to degradation and potential for long-range transport and accumulation. caymanchem.com

Key physicochemical properties dictate its behavior in the environment. It is a liquid that is denser than water and is insoluble in water, suggesting that in aquatic systems it will tend to sink and partition from the water column into sediments. nih.gov Its low vapor pressure indicates that it does not volatilize readily from water or soil into the atmosphere. chemicalbook.com

Table 1: Physicochemical Properties of 2,2'-Dichlorodiisopropylether

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂Cl₂O | caymanchem.com |

| Molecular Weight | 171.1 g/mol | caymanchem.com |

| Physical State | Colorless to light brown liquid | chemicalbook.com |

| Boiling Point | ~187 °C (est.) | chemicalbook.com |

| Melting Point | -97 °C | chemicalbook.com |

| Density | 1.103 g/cm³ | chemicalbook.com |

| Vapor Pressure | 0.56 mm Hg | chemicalbook.com |

| Water Solubility | Insoluble | nih.gov |

Environmental fate models, such as multimedia compartmental models, use these properties along with degradation rates to predict the distribution of a chemical in the air, water, soil, and sediment. mdpi.comresearchgate.net These models apply mass balance equations to estimate the concentration and persistence of the chemical in each environmental compartment. mdpi.com For 2,2'-Dichlorodiisopropylether, models would predict low concentrations in the atmosphere due to its low volatility. Given its insolubility and density greater than water, the models would predict that the sediment is the primary environmental sink for this compound. nih.govnih.gov The persistence of the compound would then be determined by the rates of biotic and abiotic degradation processes within the sediment and water column, with anaerobic biodegradation being a key factor in its ultimate fate. Computational models are essential tools for filling data gaps and assessing the environmental hazard of such chemicals. nih.gov

Advanced Analytical Methodologies for 2,2 Dichlorodiisopropylether Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the analysis of 2,2'-Dichlorodiisopropylether, providing the necessary separation from interfering compounds present in environmental samples. When coupled with mass spectrometry, these methods offer high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of 2,2'-Dichlorodiisopropylether

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the trace analysis of volatile and semi-volatile organic compounds like 2,2'-Dichlorodiisopropylether. The methodology involves the separation of the compound from the sample matrix in a gas chromatograph followed by detection using a mass spectrometer. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum, which is a molecular fingerprint.

For the analysis of 2,2'-Dichlorodiisopropylether, specific GC-MS parameters are optimized to achieve the desired sensitivity and resolution. Typical method parameters include the use of a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and affinities for the phase. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity for trace-level detection by monitoring specific ions characteristic of 2,2'-Dichlorodiisopropylether.

Illustrative GC-MS Method Parameters for 2,2'-Dichlorodiisopropylether Analysis:

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 77, 121, 123 |

| Method Detection Limit (MDL) | ~0.05 µg/L in water |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Complex Matrices

For the analysis of 2,2'-Dichlorodiisopropylether in complex matrices such as soil or industrial wastewater, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS. This technique is particularly advantageous for compounds that are less volatile or thermally labile. LC-MS/MS provides high selectivity and sensitivity by utilizing two stages of mass analysis (MS/MS), which significantly reduces background noise and matrix interferences.

In a typical LC-MS/MS analysis of 2,2'-Dichlorodiisopropylether, the compound is first separated by liquid chromatography, often using a reversed-phase column. The eluent from the LC is then introduced into the mass spectrometer, where the parent ion of 2,2'-Dichlorodiisopropylether is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for accurate quantification even in challenging sample matrices.

Illustrative LC-MS/MS Method Parameters for 2,2'-Dichlorodiisopropylether Analysis:

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 30% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition (Precursor > Product) | 171.0 > 77.1 (quantifier), 171.0 > 121.1 (qualifier) |

| Collision Energy | Optimized for specific transitions |

| Limit of Quantification (LOQ) | ~0.1 µg/kg in soil |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the unambiguous identification and comprehensive characterization of compounds like 2,2'-Dichlorodiisopropylether. HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can determine the mass of a molecule with very high precision, often to four or five decimal places. This level of accuracy allows for the determination of the elemental composition of the compound, which is a powerful tool for confirming its identity, especially in complex samples where isobaric interferences may be present.

The application of HRMS in the study of 2,2'-Dichlorodiisopropylether can also aid in the identification of unknown degradation products or metabolites by providing their accurate masses, from which elemental formulas can be proposed.

Illustrative HRMS Data for 2,2'-Dichlorodiisopropylether:

| Parameter | Value |

| Chemical Formula | C6H12Cl2O |

| Calculated Monoisotopic Mass | 170.02652 u |

| Measured Accurate Mass | 170.0263 u |

| Mass Accuracy | < 2 ppm |

| Resolving Power | > 60,000 FWHM |

Sample Preparation and Extraction Protocols for 2,2'-Dichlorodiisopropylether

Effective sample preparation is a critical step in the analytical workflow for 2,2'-Dichlorodiisopropylether, as it serves to isolate the analyte from the sample matrix, concentrate it, and remove potential interferences. The choice of extraction technique depends on the nature of the sample matrix (e.g., water, soil, industrial effluent).

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

Solid-phase extraction (SPE) is a widely used technique for the extraction of 2,2'-Dichlorodiisopropylether from aqueous samples. In SPE, the water sample is passed through a cartridge containing a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent. Common sorbents for extracting chlorinated ethers include C18 or polymeric phases.

Liquid-liquid extraction (LLE) is a traditional yet effective method for extracting 2,2'-Dichlorodiisopropylether from aqueous samples, particularly from industrial wastewater with high concentrations of the compound. In LLE, the aqueous sample is mixed with an immiscible organic solvent. The 2,2'-Dichlorodiisopropylether partitions into the organic phase, which is then separated from the aqueous phase.

Illustrative Recovery Data for Extraction Techniques:

| Extraction Technique | Sample Matrix | Sorbent/Solvent | Average Recovery (%) | Relative Standard Deviation (%) |

| Solid-Phase Extraction (SPE) | River Water | C18 | 92 | 5.8 |

| Liquid-Liquid Extraction (LLE) | Industrial Effluent | Dichloromethane | 88 | 7.2 |

Activated Carbon Adsorption for Sample Enrichment

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds, including chlorinated ethers like 2,2'-Dichlorodiisopropylether. Activated carbon can be used for sample enrichment, where a large volume of water is passed through a cartridge containing activated carbon. The adsorbed 2,2'-Dichlorodiisopropylether is then desorbed using a suitable solvent. This technique is particularly useful for concentrating trace amounts of the compound from large volumes of water, thereby increasing the sensitivity of the subsequent analytical measurement. The efficiency of adsorption depends on factors such as the pH of the water, the contact time, and the specific characteristics of the activated carbon used.

Method Validation, Quality Control, and Interlaboratory Comparisons

The foundation of any reliable analytical measurement is a well-validated method. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu This is complemented by ongoing quality control measures to ensure the continued accuracy and precision of the data. Interlaboratory comparisons, also known as proficiency testing, are crucial for assessing the competence of laboratories and ensuring the comparability of results across different organizations. epa.ieeas-eth.orgcmi.gov.cz

Method validation for the analysis of 2,2'-Dichlorodiisopropylether, typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS), involves the evaluation of several key parameters. These parameters, as outlined in guidelines from the International Council for Harmonisation (ICH), ensure the reliability and consistency of the analytical results. europa.eu

Key Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria for Environmental Analysis |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 70-130% for spiked samples. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). | RSD ≤ 20% for replicate measurements. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | No significant change in results with minor variations in parameters like temperature, flow rate, etc. |

This table presents typical validation parameters and acceptance criteria. Specific values may vary depending on the regulatory requirements and the analytical technique employed.

Quality control (QC) procedures are implemented to monitor the performance of a validated method on a routine basis. This involves the regular analysis of QC samples, such as method blanks, laboratory control samples (LCS), and matrix spikes. For instance, in the analysis of a related compound, bis(2-chloroethyl) ether, by direct aqueous injection GC, quality control measures include monitoring surrogate spike recovery in all samples, method blanks, and matrix spikes. epa.gov

Reactivity and Mechanistic Studies of 2,2 Dichlorodiisopropylether in Chemical Systems

Electron Transfer and Redox Reactions Involving 2,2'-Dichlorodiisopropylether

An extensive review of scientific literature reveals a lack of studies detailing the involvement of 2,2'-Dichlorodiisopropylether in electron transfer or redox reactions within biological or biomimetic systems.

Role of Dichlorodiisopropylether (DCIP) as an Electron Acceptor in Biological/Biomimetic Systems (e.g., Succinate Dehydrogenase Kinetics)

There is no scientific evidence in the available research to support the role of 2,2'-Dichlorodiisopropylether as an electron acceptor in biological systems such as those involving succinate dehydrogenase kinetics. The abbreviation DCIP, commonly used in this context, refers to 2,6-dichlorophenolindophenol, which is a well-known artificial electron acceptor used to study enzyme kinetics, not this compound.

Degradation Kinetics and Reaction Mechanisms in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of persistent organic pollutants. While direct studies on 2,2'-Dichlorodiisopropylether are not prevalent, research on analogous chlorinated ethers, particularly bis(2-chloroethyl) ether (BCEE), offers valuable insights into potential degradation kinetics and mechanisms.

Fenton and Photo-Fenton Oxidation Studies of 2,2'-Dichlorodiisopropylether

Specific studies on the Fenton or photo-Fenton oxidation of 2,2'-Dichlorodiisopropylether were not identified in the searched literature. However, the Fenton process has proven highly effective in degrading the structurally similar compound bis(2-chloroethyl) ether (BCEE). nih.govresearchgate.net The degradation of BCEE is significantly influenced by factors such as pH, and the concentrations of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂). nih.gov

Research on BCEE has identified three primary reaction pathways initiated by the highly reactive hydroxyl radicals (•OH) generated during the Fenton process nih.gov:

Cleavage of the Ether Bond: The C-O-C ether linkage is broken, leading to the fragmentation of the molecule.

Hydroxyl Substitution for Hydrogen: A hydrogen atom on the aliphatic chain is replaced by a hydroxyl group.

Radical Coupling: Two radicals combine to form a larger, dimeric intermediate.

During the process, a total of twelve chlorinated intermediates were detected, and the total organic carbon (TOC) concentration showed a decreasing trend. nih.gov

Table 1: Summary of Fenton Oxidation Findings for the Analogous Compound Bis(2-chloroethyl) ether (BCEE)

| Parameter | Finding | Source |

|---|---|---|

| Effectiveness | Fenton's reagent is highly effective for BCEE degradation. | nih.govresearchgate.net |

| Influencing Variables | Reaction rate is affected by pH, H₂O₂ concentration, and Fe²⁺ concentration. | nih.gov |

| Key Variable | Fe²⁺ concentration is the most significant variable affecting the oxidation rate. | nih.gov |

| Reaction Pathways | 1. Ether bond cleavage2. Hydroxyl substitution3. Radical coupling | nih.gov |

This data is for the analogous compound bis(2-chloroethyl) ether (BCEE) due to a lack of specific studies on 2,2'-Dichlorodiisopropylether.

UV-Vis Based Photodegradation Mechanisms

There is a lack of specific research on the UV-Vis based photodegradation of 2,2'-Dichlorodiisopropylether. However, studies on the degradation of bis(2-chloroethyl) ether (BCEE) using UV-activated persulfate provide a relevant model for the potential photodegradation mechanisms of chlorinated ethers. nih.gov

The degradation of BCEE in this system follows pseudo-first-order kinetics, with removal rates exceeding 95% under optimized conditions. nih.gov The process involves both sulfate radicals (SO₄⁻•) and hydroxyl radicals (•OH). The dominant radical species is dependent on the pH of the solution; sulfate radicals are dominant in acidic conditions, while hydroxyl radicals are dominant in alkaline environments. nih.gov The identified degradation pathways for BCEE include hydroxyl substitution and free radical coupling. nih.gov

Table 2: Degradation Kinetics of Bis(2-chloroethyl) ether (BCEE) by UV-activated Persulfate

| Parameter | Value/Observation | Source |

|---|---|---|

| Kinetic Model | Pseudo-first-order | nih.gov |

| Removal Rate | >95% in 60 minutes (at optimal conditions) | nih.gov |

| Dominant Radicals | SO₄⁻• (acidic pH), •OH (alkaline pH) | nih.gov |

| Identified Pathways | •OH substitution, free radical coupling | nih.gov |

This data is for the analogous compound bis(2-chloroethyl) ether (BCEE) as a proxy.

Adsorption and Interaction Mechanisms with Sorbent Materials

Specific studies detailing the adsorption and interaction of 2,2'-Dichlorodiisopropylether with various sorbent materials are not available in the reviewed literature. However, research on other chlorinated ethers and hydrocarbons provides general insights into the likely adsorption behavior.

A study on bis-2-chloroethyl ether (BCEE) in an aquifer system found that its mobility is limited more by sorption to the aquifer material than by its aqueous solubility. mdpi.com This suggests that sorption processes are significant in controlling the environmental fate of such compounds.

For chlorinated hydrocarbons in general, adsorption onto environmental solids like soil is influenced by several factors. The presence of natural organic matter and clay minerals in the soil can enhance the adsorption of organic pollutants. mdpi.com The adsorption process for chlorinated hydrocarbons onto aquifer media often follows a first-order kinetic equation and can be described by a linear Henry model, indicating a partitioning mechanism. mdpi.com On engineered sorbents like activated carbon, the adsorption of chlorinated organic compounds is a well-established purification method, driven by factors such as surface area, pore structure, and the hydrophobicity of the compound. mdpi.comresearchgate.net

Table 3: General Adsorption Characteristics for Analogous Chlorinated Hydrocarbons

| Sorbent Material | Adsorption Influences & Mechanisms | Source |

|---|---|---|

| Aquifer Medium | - Adsorption is a key factor limiting mobility.- Process conforms to first-order kinetics.- Influenced by organic matter and clay mineral content. | mdpi.com |

| Soil | - Adsorption capacity decreases with increasing water content.- Affected by soil organic carbon content. | mdpi.comnih.gov |

| Activated Carbon | - Effective for removal of chlorinated organic pollutants.- Mechanisms include pore-filling and partitioning.- Influenced by surface area, pore size, and compound hydrophobicity. | mdpi.comresearchgate.net |

This table summarizes general findings for analogous chlorinated compounds due to the absence of specific data for 2,2'-Dichlorodiisopropylether.

Mechanistic Insights into Adsorption on Activated Carbon

Detailed mechanistic insights into the adsorption of 2,2'-Dichlorodiisopropylether on activated carbon are not extensively available in the current body of scientific literature. However, general principles of the adsorption of chlorinated organic compounds on activated carbon can provide a foundational understanding. The adsorption process is largely governed by the physical and chemical properties of both the adsorbent (activated carbon) and the adsorbate (2,2'-Dichlorodiisopropylether).

Activated carbon is a highly porous material with a large surface area, which provides ample sites for the adsorption of organic molecules. The mechanism of adsorption can be broadly categorized as physisorption, driven by van der Waals forces, and chemisorption, which involves the formation of chemical bonds. For chlorinated organic compounds, physisorption is generally the predominant mechanism.

The process typically involves the diffusion of the 2,2'-Dichlorodiisopropylether molecules from the bulk solution to the exterior surface of the activated carbon, followed by intraparticle diffusion into the porous structure, and finally, the adsorption onto the active sites within the pores. The hydrophobic nature of both activated carbon and chlorinated hydrocarbons like 2,2'-Dichlorodiisopropylether would suggest that hydrophobic interactions play a significant role in the adsorption process from aqueous solutions.

Investigation of Surface Interactions and Adsorption Thermodynamics

Specific thermodynamic data for the adsorption of 2,2'-Dichlorodiisopropylether on activated carbon is not readily found in published research. However, the thermodynamic feasibility and the nature of the adsorption process can be inferred from general studies on similar compounds. Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are crucial for understanding the spontaneity and the nature of the adsorption process.

A negative value of ΔG° would indicate a spontaneous adsorption process. The sign of ΔH° provides insight into whether the process is exothermic (negative ΔH°) or endothermic (positive ΔH°). Adsorption of organic compounds onto activated carbon is typically an exothermic process. A negative ΔS° would suggest a decrease in the randomness at the solid-liquid interface during adsorption.

To provide a comprehensive analysis, experimental data from isotherm and kinetic studies specifically for 2,2'-Dichlorodiisopropylether would be required. Such studies would allow for the calculation of key thermodynamic parameters and provide a deeper understanding of the surface interactions.

Computational Chemistry and Molecular Modeling of 2,2 Dichlorodiisopropylether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Methodologies like Density Functional Theory (DFT) are powerful tools for this purpose.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a lens into the dynamic behavior of molecules over time, offering critical information on their conformations and interactions with their environment.

Predictive Modeling of Environmental Fate and Transport of 2,2'-Dichlorodiisopropylether

Predictive models, often based on a compound's physicochemical properties, are used to estimate its behavior and persistence in the environment. Tools like Quantitative Structure-Activity Relationship (QSAR) models are commonly employed for this purpose. While general predictive tools and models for environmental fate exist, specific, validated models and their outputs for 2,2'-Dichlorodiisopropylether are not available in the literature. Such a model would provide quantitative estimates of its partitioning in air, water, and soil, as well as its potential for bioaccumulation and degradation, but this specific research has not been published.

Environmental Remediation and Treatment Technologies for 2,2 Dichlorodiisopropylether Contamination

Adsorption-Based Remediation Strategies

Adsorption is a widely employed physicochemical treatment process for the removal of organic pollutants from water. This technique relies on the accumulation of contaminants onto the surface of a solid adsorbent material.

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a broad range of organic compounds, including chlorinated ethers like 2,2'-Dichlorodiisopropylether. The design and optimization of activated carbon systems are crucial for maximizing removal efficiency and cost-effectiveness. Key design parameters include contact time, pH, and temperature.

Research Findings:

Studies on the adsorption of similar chlorinated organic compounds onto activated carbon have shown that the process is influenced by several factors. The efficiency of removal is dependent on the physical and chemical properties of both the activated carbon and the adsorbate.

Effect of pH: The pH of the aqueous solution can influence the surface charge of the activated carbon and the speciation of the organic compound. For non-ionizable compounds like 2,2'-Dichlorodiisopropylether, the effect of pH on adsorption is generally less pronounced compared to ionizable organic pollutants. However, extreme pH values can alter the surface chemistry of the activated carbon, potentially affecting its adsorptive capacity.

Contact Time and Kinetics: The rate of adsorption is another critical parameter. The process typically involves an initial rapid uptake of the adsorbate, followed by a slower approach to equilibrium. The kinetics of adsorption can often be described by pseudo-first-order or pseudo-second-order models.

Isotherm Models: Adsorption equilibrium data are commonly fitted to isotherm models such as the Langmuir and Freundlich models to describe the interaction between the adsorbate and the adsorbent. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes heterogeneous systems.

Table 1: Hypothetical Design Parameters for Activated Carbon Adsorption of 2,2'-Dichlorodiisopropylether

| Parameter | Optimal Range | Rationale |

| pH | 6.0 - 8.0 | Minimizes potential changes to activated carbon surface chemistry. |

| Contact Time | 2 - 4 hours | Allows for sufficient time to reach adsorption equilibrium. |

| Temperature | 20 - 30 °C | Balances adsorption kinetics and capacity; higher temperatures can sometimes decrease adsorption for exothermic processes. |

| Adsorbent Dose | 1 - 5 g/L | Dependent on the initial contaminant concentration; higher doses provide more surface area for adsorption. |

Regeneration of Activated Carbon: Once the activated carbon becomes saturated with 2,2'-Dichlorodiisopropylether, it requires regeneration for reuse to ensure economic viability and minimize solid waste. Thermal regeneration is a common method, involving heating the spent carbon to high temperatures in an inert atmosphere to desorb and volatilize the adsorbed contaminants. Chemical regeneration, using solvents or chemical reagents, is another option that can be performed under milder conditions.

While activated carbon is a versatile adsorbent, research is ongoing to develop novel materials with enhanced adsorption capacities, selectivity, and regenerability. These materials include biochar, zeolites, and various nanomaterials.

Research Findings:

Biochar: Produced from the pyrolysis of biomass, biochar is a carbon-rich material with a porous structure. Its surface chemistry can be tailored by modifying the pyrolysis conditions and feedstock. Studies on other chlorinated pollutants have shown that biochar can be an effective and low-cost adsorbent. For instance, biochar derived from pine sawdust has demonstrated a high adsorption capacity for 2,4-D, a chlorinated herbicide. oaepublish.com

Zeolites: These are crystalline aluminosilicates with a well-defined porous structure. Their high surface area and ion-exchange capacity make them suitable for removing a variety of contaminants. Modified zeolites, such as those with increased hydrophobicity, have shown promise in adsorbing organic pollutants from water. mdpi.com

Nanomaterials: Materials such as carbon nanotubes and magnetic nanoparticles offer a very high surface-area-to-volume ratio, leading to enhanced adsorption kinetics and capacity. Their surfaces can be functionalized to specifically target certain pollutants.

Table 2: Comparison of Potential Novel Adsorbents for Chlorinated Ether Removal

| Adsorbent | Potential Advantages | Potential Disadvantages |

| Biochar | Low-cost, sustainable, customizable surface chemistry. | Variable quality depending on feedstock and production, lower surface area than activated carbon. |

| Zeolites | High surface area, uniform pore size, good thermal stability. | Can have hydrophilic surfaces, may require modification for organic pollutant removal. |

| Carbon Nanotubes | Extremely high surface area, rapid adsorption kinetics. | High production cost, potential environmental and health concerns. |

| Magnetic Nanoparticles | High surface area, easy separation from water using a magnetic field. | Potential for aggregation, surface coating may be required to prevent oxidation. |

This table provides a general comparison of novel adsorbents based on their performance with other organic pollutants, as specific data for 2,2'-Dichlorodiisopropylether is limited.

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including 2,2'-Dichlorodiisopropylether.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of the Fenton process is highly dependent on the pH, with optimal conditions typically being in the acidic range (pH 2-4). jeaconf.org The kinetics of the Fenton process can be complex, involving a series of chain reactions.

UV-Based AOPs: Ultraviolet (UV) irradiation can be used in combination with oxidants like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃) to generate hydroxyl radicals.

UV/H₂O₂: The photolysis of H₂O₂ by UV light produces two hydroxyl radicals: H₂O₂ + hv → 2 •OH The degradation of pollutants in this system follows pseudo-first-order kinetics in many cases.

Research Findings:

While specific kinetic data for the degradation of 2,2'-Dichlorodiisopropylether by Fenton and UV-based AOPs is scarce, studies on similar chlorinated compounds provide insights into the potential degradation pathways. The degradation process typically involves the cleavage of the ether bond and the dechlorination of the molecule, leading to the formation of smaller, less harmful organic compounds and eventually mineralization to CO₂, H₂O, and chloride ions. For instance, the degradation of trichloroethene by UV/H₂O₂ has been shown to produce byproducts such as dichloroacetic acid and monochloroacetic acid before complete mineralization. amazonaws.com

Table 3: Hypothetical Kinetic Parameters for AOP-based Degradation of 2,2'-Dichlorodiisopropylether

| AOP Method | Key Reactant(s) | Typical pH | Potential Rate Law |

| Fenton | Fe²⁺, H₂O₂ | 2 - 4 | Second-order |

| UV/H₂O₂ | UV, H₂O₂ | 3 - 8 | Pseudo-first-order |

| UV/O₃ | UV, O₃ | 2 - 10 | Complex, involves multiple radical species |

This table presents hypothetical data based on the general behavior of AOPs with similar chlorinated organic compounds due to the lack of specific data for 2,2'-Dichlorodiisopropylether.

To improve the efficiency of pollutant degradation and overcome the limitations of individual AOPs, hybrid systems have been developed. These systems combine two or more AOPs or an AOP with another treatment technology, often resulting in synergistic effects.

Examples of Hybrid AOP Systems:

Sonolysis/AOPs: The use of ultrasound (sonolysis) can create acoustic cavitation, which leads to the formation of localized hot spots with high temperatures and pressures. These conditions can generate hydroxyl radicals and enhance the mass transfer of pollutants to the reaction sites, thereby improving the efficiency of other AOPs like ozonation or the Fenton process. mdpi.com

Ozonation/H₂O₂: The combination of ozone and hydrogen peroxide can lead to a higher rate of hydroxyl radical production compared to ozonation alone.

Hydrodynamic Cavitation/AOPs: Similar to sonolysis, hydrodynamic cavitation, which is the formation and collapse of vapor cavities in a flowing liquid, can generate intense localized conditions that produce hydroxyl radicals and enhance the performance of other AOPs. nih.gov

Research Findings:

Hybrid AOPs have demonstrated significantly higher degradation rates for various recalcitrant organic pollutants compared to individual processes. The synergistic effect is often quantified by a synergy index, which is the ratio of the degradation rate of the hybrid process to the sum of the degradation rates of the individual processes. A synergy index greater than one indicates a positive synergistic effect. dynamicsorption.com For example, the combination of hydrodynamic cavitation with Fenton's chemistry has been shown to achieve a 91.5% degradation of dichlorvos (B1670471) in one hour. nih.gov

Biological Treatment and Bioremediation Approaches

Biological treatment methods utilize microorganisms to degrade or transform hazardous organic compounds into less toxic substances. Bioremediation can be a cost-effective and environmentally friendly approach for the cleanup of contaminated sites.

Research Findings:

Several studies have demonstrated the potential for microbial degradation of chlorinated ethers. Both aerobic and anaerobic biodegradation pathways have been investigated.

Aerobic Biodegradation: Under aerobic conditions, certain bacteria can utilize 2,2'-Dichlorodiisopropylether as a carbon and energy source. One notable example is a strain of Rhodococcus, which has been shown to be capable of completely degrading this compound. The degradation pathway likely involves the enzymatic cleavage of the ether linkage, followed by the dechlorination and subsequent mineralization of the resulting intermediates.

Anaerobic Biodegradation: While some chlorinated compounds can be reductively dechlorinated under anaerobic conditions, the complete anaerobic degradation of 2,2'-Dichlorodiisopropylether has not been extensively documented.

Microbial Consortia: In many cases, a consortium of different microbial species working synergistically can achieve more effective degradation of complex pollutants than a single microbial strain. nih.govresearchgate.net Different species within the consortium may carry out different steps of the degradation pathway.

Table 4: Microbial Degradation of 2,2'-Dichlorodiisopropylether

| Microorganism/Consortium | Condition | Degradation Efficiency | Potential Metabolic Pathway |

| Rhodococcus sp. | Aerobic | Complete degradation reported | Ether cleavage followed by dechlorination |

| Mixed Microbial Culture | Aerobic | High removal efficiencies observed | Co-metabolism with other carbon sources |

This table summarizes available information on the microbial degradation of 2,2'-Dichlorodiisopropylether. The metabolic pathways are proposed based on studies of similar compounds.

The enzymatic machinery involved in the biodegradation of chlorinated compounds often includes oxygenases, dehalogenases, and hydrolases. Understanding these enzymatic pathways is crucial for optimizing bioremediation strategies, which may include bioaugmentation (introducing specific microorganisms to a contaminated site) or biostimulation (adding nutrients to stimulate the growth of indigenous degrading microorganisms).

Design of Bioreactors for 2,2'-Dichlorodiisopropylether Biodegradation

Bioreactors offer a controlled environment for the microbial degradation of contaminants like 2,2'-dichlorodiisopropylether. The design of these systems is critical to creating optimal conditions for microbial activity and, consequently, efficient pollutant removal. While specific research on bioreactors exclusively for 2,2'-dichlorodiisopropylether is limited, principles derived from the treatment of other chlorinated ethers and hydrocarbons can be applied. One study has indicated that 2,2'-dichlorodiisopropylether can be completely degraded under aerobic conditions in continuous reactors, suggesting that this is a viable treatment strategy.

Several bioreactor configurations could be adapted for the biodegradation of 2,2'-dichlorodiisopropylether, each with specific design considerations:

Packed-Bed Bioreactors: These reactors contain a solid packing material (e.g., sand, granular activated carbon, or volcanic rock) that provides a large surface area for microbial biofilm attachment. nih.govfrontiersin.org For the treatment of chlorinated hydrocarbons, packed-bed reactors have been shown to be effective. nih.govfrontiersin.org The design would involve passing the contaminated water through the packed bed where the biofilm of microorganisms would degrade the 2,2'-dichlorodiisopropylether. Key design parameters include the choice of packing material, hydraulic retention time, and the supply of oxygen and nutrients to the microbial population.

Sequencing Batch Reactors (SBRs): SBRs operate in a cyclical manner, with all treatment steps (fill, react, settle, decant, and idle) occurring in a single tank. cdc.govnih.gov This configuration offers flexibility in controlling reaction conditions, which is advantageous for treating industrial wastewater with variable contaminant concentrations. nih.gov For 2,2'-dichlorodiisopropylether, an SBR could be operated to optimize the aerobic degradation phase, ensuring sufficient oxygen supply and contact time between the microorganisms and the contaminant.

Membrane Bioreactors (MBRs): MBRs combine a biological treatment process with membrane filtration. gao.govtandfonline.com This integration allows for the maintenance of a high concentration of microbial biomass, leading to more efficient degradation of recalcitrant compounds. gao.govtandfonline.com An MBR system for 2,2'-dichlorodiisopropylether would provide a high-quality effluent by retaining the microbial consortium responsible for its degradation.

The table below summarizes key design considerations for these bioreactor types for the potential treatment of 2,2'-dichlorodiisopropylether.

| Bioreactor Type | Key Design Considerations | Potential Advantages for 2,2'-Dichlorodiisopropylether Treatment |

| Packed-Bed Bioreactor | Packing material selection, hydraulic retention time, oxygen and nutrient delivery, management of biofilm growth. | High surface area for microbial attachment, potential for long-term stable operation. |

| Sequencing Batch Reactor (SBR) | Cycle times for each phase (fill, react, settle, decant), aeration strategy, sludge wasting rate. | High flexibility in operation, ability to handle fluctuating loads, good effluent quality. |

| Membrane Bioreactor (MBR) | Membrane material and pore size, aeration for both biological activity and membrane scouring, solids retention time. | High biomass concentration leading to efficient degradation, excellent effluent quality, smaller footprint. |

Bioaugmentation and Biostimulation Strategies

In situations of soil and groundwater contamination with 2,2'-dichlorodiisopropylether, in-situ bioremediation techniques such as bioaugmentation and biostimulation can be employed to enhance the natural degradation processes.

Bioaugmentation involves the introduction of specific microorganisms with the known ability to degrade the target contaminant into the contaminated environment. tandfonline.com This strategy is particularly useful when the indigenous microbial population lacks the necessary catabolic pathways. For chlorinated ethers, research on the biodegradation of the structurally similar compound bis(2-chloroethyl) ether has identified bacterial strains, such as Xanthobacter sp. strain ENV481, capable of utilizing it as a sole carbon and energy source. nih.gov The success of bioaugmentation for 2,2'-dichlorodiisopropylether would depend on the isolation and cultivation of microbial strains or consortia with a high degradation capacity for this specific compound.

Biostimulation , on the other hand, focuses on stimulating the existing native microbial populations by providing them with the necessary nutrients and electron acceptors to enhance their degradation activity. google.com For the aerobic degradation of chlorinated compounds, the addition of oxygen is a primary biostimulation strategy. The introduction of electron donors such as lactate, molasses, or vegetable oil can also stimulate the growth of dechlorinating bacteria under anaerobic conditions. epa.gov While 2,2'-dichlorodiisopropylether degradation is noted to occur under aerobic conditions, a comprehensive understanding of the specific nutrient requirements and optimal environmental conditions for its biostimulation is an area for further research.

The table below outlines potential bioaugmentation and biostimulation strategies for 2,2'-dichlorodiisopropylether, drawing analogies from the remediation of other chlorinated compounds.

| Remediation Strategy | Approach | Key Considerations for 2,2'-Dichlorodiisopropylether | Analogous Research Findings |

| Bioaugmentation | Introduction of specific microbial cultures. | Isolation and characterization of 2,2'-dichlorodiisopropylether degrading microorganisms; ensuring the survival and activity of the introduced strains in the contaminated environment. | Xanthobacter sp. strain ENV481 has been shown to degrade bis(2-chloroethyl) ether. nih.gov |

| Biostimulation | Addition of nutrients and electron acceptors. | Optimizing the delivery of oxygen for aerobic degradation; identifying limiting nutrients in the contaminated soil or groundwater. | The addition of oxygen has been shown to be effective for the in-situ bioremediation of MTBE, another ether compound. google.com |

Industrial Waste Management and Byproduct Utilization/Disposal

The management of industrial waste streams containing 2,2'-dichlorodiisopropylether is crucial to prevent environmental contamination. This section discusses thermal treatment for waste disposal and strategies to minimize its formation as a byproduct in industrial processes.

Incineration Technologies for 2,2'-Dichlorodiisopropylether-Containing Waste Streams

Incineration is a common and effective technology for the disposal of hazardous organic waste, including chlorinated compounds like 2,2'-dichlorodiisopropylether. mpcb.gov.in The high temperatures in an incinerator are designed to achieve complete destruction of the organic molecules. For chlorinated organic wastes, specific operating conditions are necessary to ensure high destruction and removal efficiency (DRE) and to manage the formation of harmful byproducts such as hydrogen chloride (HCl) and molecular chlorine (Cl2). igniss.com

Key operating parameters for the incineration of chlorinated wastes include:

Temperature: A combustion zone temperature of at least 1100°C is often recommended for hazardous waste containing more than 1% halogenated organic substances. gasificationplant.com

Residence Time: A residence time of at least 2 seconds in the combustion chamber is typically required to ensure complete destruction of the organic compounds. nih.gov

Excess Air: Sufficient excess air must be supplied to ensure complete combustion and to minimize the formation of products of incomplete combustion.

The combustion of chlorinated organic materials results in the formation of HCl and Cl2, which are corrosive and environmentally harmful. Therefore, incinerators treating such waste must be equipped with flue gas cleaning systems. nih.gov These systems typically involve a multi-stage process that can include:

Quenching: Rapid cooling of the flue gas to prevent the formation of dioxins and furans. sumitomo-chem.co.jp

Scrubbing: Using a wet or dry scrubber to neutralize and remove acidic gases like HCl. nih.gov Wet scrubbers often use an alkaline solution, such as caustic soda, to react with the HCl. researchgate.net

Particulate Removal: Using devices like baghouse filters or electrostatic precipitators to remove any particulate matter from the flue gas.

The table below summarizes the critical parameters for the incineration of 2,2'-dichlorodiisopropylether-containing waste.

| Incineration Parameter | Recommended Condition | Rationale |

| Combustion Temperature | ≥ 1100°C | Ensures complete thermal destruction of chlorinated organic compounds. |

| Residence Time | ≥ 2 seconds | Provides sufficient time for the complete combustion of the waste material. |

| Flue Gas Treatment | Quenching, acid gas scrubbing (e.g., with NaOH), and particulate removal. | Neutralizes corrosive and toxic byproducts such as HCl and Cl2, and removes particulate matter before release to the atmosphere. |

Strategies for Minimizing Byproduct Formation in Industrial Processes

A primary strategy for managing industrial waste is to minimize the formation of byproducts at the source. 2,2'-Dichlorodiisopropylether is a known byproduct of the chlorohydrin process for the production of propylene (B89431) oxide. This process involves the reaction of propylene with chlorine in the presence of water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide. During this process, side reactions can lead to the formation of chlorinated byproducts, including 2,2'-dichlorodiisopropylether.

Strategies to minimize the formation of 2,2'-dichlorodiisopropylether as a byproduct primarily revolve around process optimization and the selection of alternative production routes:

Process Optimization of the Chlorohydrin Process: Careful control of reaction conditions such as temperature, pressure, and reactant concentrations can help to favor the desired reaction pathway and reduce the formation of unwanted byproducts. Maintaining a low concentration of chlorohydrin can help to control the formation of chlorine adducts.

Alternative Production Processes: The development and implementation of alternative, "greener" synthesis routes for propylene oxide that avoid the use of chlorine can eliminate the formation of chlorinated byproducts altogether. One such process is the hydroperoxide process, which uses an organic hydroperoxide to oxidize propylene to propylene oxide. This process co-produces an alcohol, but avoids the generation of chlorinated waste streams.

The table below compares the chlorohydrin process with an alternative process in terms of byproduct formation.

| Propylene Oxide Production Process | Key Reactants | Major Byproducts | Potential for 2,2'-Dichlorodiisopropylether Formation |

| Chlorohydrin Process | Propylene, Chlorine, Water, Base (e.g., Ca(OH)2) | Calcium chloride, Chlorinated organic compounds | Yes |

| Hydroperoxide Process | Propylene, Organic hydroperoxide (e.g., ethylbenzene (B125841) hydroperoxide) | Corresponding alcohol (e.g., methyl benzyl (B1604629) alcohol) | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.